Superior Antiproliferative Activity of Selenocyanate vs. Thiocyanate in Breast Cancer Cells
In a head-to-head comparison of organochalcogenocyanates against multiple breast cancer cell lines, selenocyanates demonstrated significantly higher antiproliferative activity than their corresponding thiocyanate analogs [1]. The study evaluated benzyl selenocyanate (BSC) and its derivatives, revealing that the selenium-containing compounds consistently outperformed sulfur-containing thiocyanates [1].
| Evidence Dimension | Antiproliferative Activity (General Comparison) |
|---|---|
| Target Compound Data | Selenocyanates exhibit much higher anti-proliferative activities than thiocyanates |
| Comparator Or Baseline | Thiocyanates (sulfur analogs) |
| Quantified Difference | Significantly enhanced; 4-nitro substitution of BSC (compound 12) was more selective towards triple-negative MDA-MB-231 cells |
| Conditions | Breast cancer cell lines (MDA-MB-231, MCF-7, T-47D) in vitro |
Why This Matters
This quantitative superiority directly informs compound selection for anticancer drug discovery, where selenium-containing selenocyanates offer a more potent pharmacophore than their sulfur-based thiocyanate counterparts.
- [1] Potent anti-proliferative activities of organochalcogenocyanates towards breast cancer. Organic & Biomolecular Chemistry, 2018. View Source
